molecular formula C24H31NO3 B3957461 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide

4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide

Cat. No. B3957461
M. Wt: 381.5 g/mol
InChI Key: UBOFZTDXJXPUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is a compound that belongs to the class of benzamides. It is a white crystalline solid that has been studied for its potential uses in scientific research. This compound is also known as BPCB and has been shown to have a variety of interesting properties.

Mechanism of Action

The mechanism of action of 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This modulation of neurotransmitter activity is thought to be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine and serotonin in the brain. It has also been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide in lab experiments is that it has been shown to have a relatively low toxicity profile. This means that it is unlikely to cause harm to cells or animals at low concentrations. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are several potential future directions for research on 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide. One area of interest is the compound's potential use as an antipsychotic drug. Further research is needed to determine the efficacy and safety of this compound in treating psychotic disorders. Another potential future direction is the compound's use in the treatment of anxiety and depression. More research is needed to determine the optimal dosing and administration of this compound for these conditions. Additionally, further research is needed to fully understand the compound's mechanism of action, which could lead to the development of more effective drugs with fewer side effects.

Scientific Research Applications

4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide has been studied for its potential uses in scientific research. It has been shown to have a variety of interesting properties that make it useful for a range of applications. For example, it has been studied for its potential use as an antipsychotic drug. It has also been shown to have potential uses in the treatment of anxiety and depression.

properties

IUPAC Name

4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-3-4-16-28-21-13-12-19(17-22(21)27-2)23(26)25-18-24(14-8-9-15-24)20-10-6-5-7-11-20/h5-7,10-13,17H,3-4,8-9,14-16,18H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOFZTDXJXPUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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